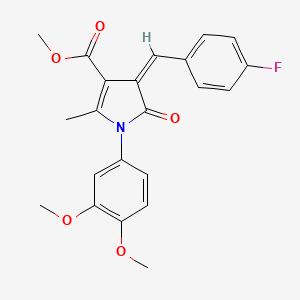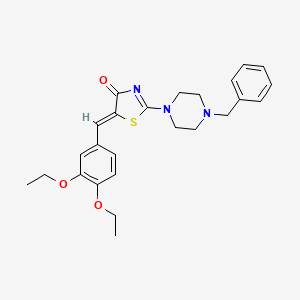![molecular formula C23H22N4 B11600061 N,N-dimethyl-N'-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine](/img/structure/B11600061.png)
N,N-dimethyl-N'-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a quinazoline ring and a dimethylated benzene diamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with quinazoline derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1-DIMETHYL-N4-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1,4-DIAMINE
- N,N-DIMETHYL-1,4-BUTANEDIAMINE
- N1,N1-BIS(4-AMINOPHENYL)BENZENE-1,4-DIAMINE
Uniqueness
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE stands out due to its specific quinazoline structure, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where such characteristics are desired.
Propiedades
Fórmula molecular |
C23H22N4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-N,4-N-dimethyl-1-N-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C23H22N4/c1-16-7-6-8-17(15-16)22-25-21-10-5-4-9-20(21)23(26-22)24-18-11-13-19(14-12-18)27(2)3/h4-15H,1-3H3,(H,24,25,26) |
Clave InChI |
ZAXQFUNCTVQZNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11599978.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide](/img/structure/B11599982.png)
![Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate](/img/structure/B11599983.png)

![(5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600002.png)
![benzyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600007.png)

![N'-[(E)-pyridin-3-ylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11600013.png)
![3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11600022.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11600023.png)
![2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11600024.png)

![(5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11600035.png)
![10-(1H-benzimidazol-2-ylmethyl)-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600043.png)
